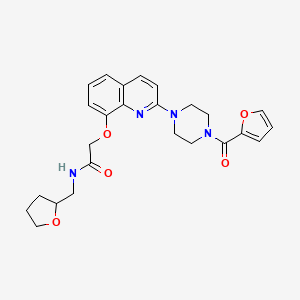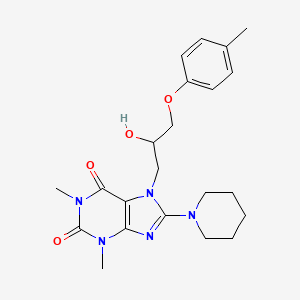
(1S)-2,2-Difluoro-1-(2-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S)-2,2-Difluoro-1-(2-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H9FO . It has a molecular weight of 140.16 . It is a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 . This indicates that the compound has a single chiral center at the carbon atom connected to the hydroxyl group (OH), and it is in the S configuration .
Physical And Chemical Properties Analysis
“(1S)-2,2-Difluoro-1-(2-fluorophenyl)ethanol” is a liquid at room temperature . It has a molecular weight of 140.16 .
Aplicaciones Científicas De Investigación
Environmental Impact and Distribution
One study focused on the atmospheric presence of fluorotelomer alcohols (FTOHs) and perfluoroalkyl sulfonamido ethanols (PFASs), which are used as surface treatments and considered precursors to perfluorocarboxylic acids (PFCAs) and perfluorooctane sulfonate (PFOS). These substances have been detected in remote arctic regions, suggesting widespread distribution and raising concerns about environmental persistence and bioaccumulation (Shoeib, Harner, & Vlahos, 2006).
Synthesis and Chemical Properties
Research into the synthesis of related fluorinated compounds includes efficient, biotransformation-mediated methods to produce enantiomerically pure intermediates required for the development of pharmaceuticals (Martínez et al., 2010). Additionally, studies on the X-ray crystal structures of fluorophenyl-ethanol derivatives have elucidated their molecular configurations, which are crucial for understanding their reactivity and potential applications in material science (Percino et al., 2008).
Physical and Chemical Interactions
Investigations into the conformational landscape of fluorophenyl ethanols and their interactions with water have provided insights into their physical chemistry, including hydrogen bonding patterns and spectroscopic properties. Such studies are foundational for applications in spectroscopy and material science (Speranza et al., 2009). Further research into aminodifluorosulfinium salts highlights their utility as selective fluorination reagents, offering enhanced thermal stability and ease of handling for synthetic applications (L’Heureux et al., 2010).
Environmental Degradation and Health Effects
There's ongoing research into the estrogen-like properties of certain fluorotelomer alcohols, indicating potential endocrine-disrupting effects and underscoring the need for thorough environmental and health impact assessments (Maras et al., 2005). Additionally, studies on the biotransformation of perfluoroalkyl acid precursors have explored mechanisms of environmental degradation, which is critical for assessing the fate and mitigation of these compounds in natural systems (Zhang et al., 2020).
Safety And Hazards
This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water .
Propiedades
IUPAC Name |
(1S)-2,2-difluoro-1-(2-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,7-8,12H/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVALZSTVIPGEJ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2,2-Difluoro-1-(2-fluorophenyl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2596829.png)
![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-iodophenyl)amino]prop-2-enenitrile](/img/structure/B2596830.png)
![8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole](/img/structure/B2596834.png)


![2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid](/img/structure/B2596837.png)
![{2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2596838.png)




![1-(4-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2596848.png)